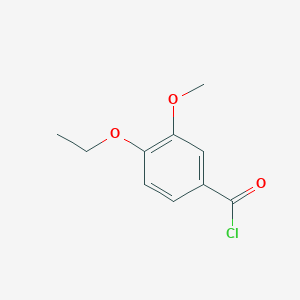

4-Ethoxy-3-methoxybenzoyl chloride

Description

Properties

IUPAC Name |

4-ethoxy-3-methoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBKLOHBEVKOBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40511281 | |

| Record name | 4-Ethoxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-36-2 | |

| Record name | 4-Ethoxy-3-methoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40511281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

4-Ethoxy-3-methoxybenzoyl chloride serves as a key intermediate in synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in producing pharmaceuticals and agrochemicals.

Reactions Involving this compound :

- Oxidation : Converts to corresponding carboxylic acids or esters.

- Reduction : Forms alcohols or amines.

- Substitution Reactions : The chlorine atom can be replaced by various nucleophiles.

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2CrO4 | 4-Ethoxy-3-methoxybenzoic acid |

| Reduction | LiAlH4, Catalytic Hydrogenation | 4-Ethoxy-3-methoxybenzyl alcohol |

| Substitution | NaOH, K2CO3 | Various substituted benzene derivatives |

Biological Applications

In biological research, this compound is utilized in enzyme inhibition studies and receptor binding assays. Its structure allows for interactions with biological targets, facilitating the development of new therapeutic agents.

Medicinal Chemistry

The compound plays a crucial role in drug development, particularly in synthesizing novel compounds with potential antiplasmodial activity. For instance, studies have shown that derivatives of this compound exhibit high in vitro activity against Plasmodium falciparum, the causative agent of malaria .

Case Study 1: Synthesis of Antiplasmodial Compounds

A study investigated the structure-activity relationships of various 3-acylamino analogs derived from this compound. The compounds demonstrated promising selectivity and efficacy against the chloroquine-sensitive strain of P. falciparum, highlighting the compound's potential in developing antimalarial drugs .

Case Study 2: Industrial Applications

In industrial settings, the compound is used for producing dyes and pigments due to its reactivity and ability to form stable intermediates. Continuous flow reactors are often employed for large-scale production, ensuring consistent quality and optimized yields.

Mechanism of Action

4-Ethoxy-3-methoxybenzoyl chloride is similar to other benzoyl chloride derivatives, such as 4-methoxybenzoyl chloride and 3-methoxybenzoyl chloride. its unique combination of ethoxy and methoxy groups provides distinct chemical properties and reactivity. These differences make it particularly useful in specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

4-Bromo-3-methylbenzoic Acid

- Substituents : Bromo (C4), methyl (C3).

- Functional Group : Carboxylic acid (–COOH).

- Reactivity : The electron-withdrawing bromo group increases acidity (pKa ~2.5–3.0) compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, this compound’s electron-donating groups reduce electrophilicity at the carbonyl, making it less reactive toward nucleophiles than bromo-substituted analogs.

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine Hydrochloride

- Substituents : Hydroxy (C4), methoxy (C3).

- Functional Group : Ethylamine hydrochloride.

- Reactivity: The phenolic hydroxy group enhances hydrogen-bonding capacity, increasing solubility in polar solvents. Unlike the acyl chloride, this compound participates in amine-specific reactions (e.g., reductive amination).

- Applications : Research applications in neurotransmitter analogs or bioactive molecule synthesis .

Functional Group Reactivity

Ethyl 4-(3-pyrrolidinylmethoxy)benzoate Hydrochloride

- Substituents : Pyrrolidinylmethoxy (C4).

- Functional Group : Ester (–COOEt).

- Reactivity : The ester group undergoes hydrolysis under acidic/basic conditions to yield carboxylic acids, whereas the benzoyl chloride reacts rapidly with nucleophiles (e.g., alcohols, amines) without requiring catalysts.

- Applications : Intermediate in prodrug design due to esterase-sensitive linkages .

Physical and Chemical Properties

Biological Activity

4-Ethoxy-3-methoxybenzoyl chloride is an organic compound with potential biological applications, particularly in medicinal chemistry. Its structural features, including ethoxy and methoxy groups, may influence its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- Ethoxy group : Enhances solubility and alters lipophilicity.

- Methoxy groups : Potentially increase biological activity through electronic effects.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to act as monoamine oxidase inhibitors, leading to increased levels of neurotransmitters such as serotonin and dopamine, which can improve mood and reduce anxiety .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of related compounds exhibit selective antibacterial properties against Gram-positive bacteria and antifungal activities against pathogens like Candida albicans .

- Cytotoxic Effects : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Activity

A study investigating the antimicrobial properties of benzoyl derivatives found that certain compounds exhibited selective activity against Gram-positive bacteria. The minimal inhibitory concentrations (MIC) for these compounds were measured, revealing promising antibacterial effects:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 32 | Active against Bacillus subtilis |

| Compound B | 16 | Active against Candida albicans |

These findings suggest that this compound could possess similar antimicrobial properties .

Cytotoxicity Evaluation

In a cytotoxicity study involving various cancer cell lines (MCF-7, HeLa), derivatives of benzoyl chlorides were evaluated for their effectiveness:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound I | MCF-7 | 25.1 |

| Compound II | HeLa | 19.9 |

These results indicate that certain derivatives may selectively target cancer cells while exhibiting lower toxicity to normal cells, highlighting their potential as therapeutic agents .

Case Studies

- Case Study on Antiplasmodial Activity : Research on related compounds demonstrated significant antiplasmodial activity against Plasmodium falciparum, with structure-activity relationships indicating that specific substitutions on the aromatic ring enhance efficacy .

- Cytotoxicity in Cancer Research : A series of synthesized oxadiazole derivatives containing benzoyl moieties were tested for cytotoxicity against various cancer cell lines. The results indicated that modifications to the benzoyl structure can lead to enhanced cytotoxic effects, suggesting a pathway for developing new anticancer drugs .

Q & A

Q. What are the recommended synthetic routes for preparing 4-ethoxy-3-methoxybenzoyl chloride from its carboxylic acid precursor?

A standard method involves reacting 4-ethoxy-3-methoxybenzoic acid with oxalyl chloride (2 equivalents) in dichloromethane (DCM) under inert conditions. A catalytic amount of DMF is added to activate the reaction, and the mixture is stirred at room temperature for 90 minutes. After removing solvents under reduced pressure, the crude acid chloride is obtained and used without further purification for downstream reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., ethoxy and methoxy groups) and acyl chloride functionality.

- FT-IR : A sharp peak near 1770–1800 cm confirms the C=O stretch of the acyl chloride group.

- Mass spectrometry (EI or ESI) : To verify molecular ion peaks and fragmentation patterns. For example, NIST-standardized mass spectral libraries can assist in cross-referencing fragmentation data .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure.

- Storage : Keep in a locked, moisture-free environment under inert gas (e.g., argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from impurities or solvent effects. Strategies include:

Q. What experimental conditions stabilize this compound during long-term storage?

Stability tests under varying conditions (temperature, humidity, light) show:

- Optimal storage : Anhydrous DCM or THF solutions at –20°C under nitrogen.

- Decomposition risks : Hydrolysis to the carboxylic acid occurs rapidly in humid environments. Use molecular sieves or desiccants in storage containers .

Q. How can researchers assess the purity of this compound for use in sensitive coupling reactions?

- Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., 1,3,5-trimethoxybenzene).

- HPLC with UV detection : Use a C18 column and acetonitrile/water mobile phase to separate acyl chloride from hydrolyzed byproducts.

- Karl Fischer titration : Quantify residual moisture, which critically impacts reactivity .

Q. What troubleshooting steps address low yields in acyl chloride-mediated coupling reactions?

Common issues and solutions:

- Incomplete activation : Ensure stoichiometric excess of oxalyl chloride and extended reaction times (≥2 hours).

- Byproduct formation : Add scavengers (e.g., triethylamine) to neutralize HCl generated during the reaction.

- Solvent choice : Replace polar aprotic solvents (e.g., acetone) with DCM to minimize side reactions .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic acyl substitution?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites on the acyl chloride.

- Molecular dynamics simulations : Model solvation effects in different solvents (e.g., DCM vs. THF) to optimize reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.